molecular formula C19H28N4O3 B15133719 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide CAS No. 2748161-03-5

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

Cat. No.: B15133719
CAS No.: 2748161-03-5
M. Wt: 360.5 g/mol
InChI Key: SATSPSXEJHKPRR-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid (SC) and a metabolite of ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide), a potent agonist of cannabinoid receptors CB1 and CB2 . Its structure features a 5-hydroxypentyl chain substituted at the indazole nitrogen, distinguishing it from the parent compound ADB-PINACA, which has a linear pentyl group . Analytical studies confirm its molecular formula as C₁₈H₂₆N₄O₃, with hydroxylation at the terminal carbon of the pentyl side chain, a common metabolic modification observed in SCs .

Properties

CAS No.

2748161-03-5

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide

InChI

InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26)

InChI Key

SATSPSXEJHKPRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

Origin of Product

United States

Preparation Methods

Indazole Core Functionalization

The synthesis begins with the preparation of 1-(5-hydroxypentyl)-1H-indazole-3-carboxylic acid. A validated approach involves:

  • Diazotization and Cyclization :
    O-Toluidine is diazotized using NaNO2/HCl at 0°C, followed by cyclization in ethyl acetate with potassium acetate to yield indazole.
  • N1-Alkylation :
    The indazole is alkylated with 5-bromopentan-1-ol under basic conditions (e.g., K2CO3 in DMF) to introduce the 5-hydroxypentyl moiety. Selective alkylation at N1 is achieved by controlling stoichiometry and temperature.

Reaction Conditions :

Step Reagents/Conditions Yield
Diazotization NaNO2, HCl, 0°C, 1 hr 85%
N1-Alkylation 5-Bromopentan-1-ol, K2CO3, DMF, 80°C 72%

Carboxylic Acid Activation and Amide Coupling

The carboxylic acid intermediate is activated for amide bond formation with 2-amino-3,3-dimethylbutanamide:

  • Carboxyl Group Activation :
    Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC·HCl in DMF, the carboxylic acid is converted to an acyloxyphosphonium intermediate.
  • Nucleophilic Attack by Amine :
    The tert-leucine derivative (2-amino-3,3-dimethylbutanamide) is introduced under inert conditions with DIPEA (N,N-Diisopropylethylamine) as a base, facilitating amide bond formation.

Optimized Coupling Parameters :

Coupling Agent Base Solvent Temp. Time Yield
HATU DIPEA DMF 25°C 12 hr 78%
HOBt/EDC·HCl Triethylamine DMF 0–25°C 24 hr 65%

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while additives like DMAP (4-Dimethylaminopyridine) improve coupling efficiency. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Stereochemical Control

Chiral purity is critical for biological activity. Chiral HPLC using columns like Chiralpak® IA-3 resolves enantiomers, with the (S)-configuration exhibiting higher CB1 receptor affinity.

Enantiomer Resolution :

Column Mobile Phase Resolution (Rs)
Chiralpak® IA-3 Hexane:IPA (90:10) 1.8
AZ-3R ACN:Water (70:30) 1.5

Industrial-Scale Production Strategies

Continuous Flow Reactors

Microreactor systems enable rapid mixing and heat dissipation, achieving 90% conversion in <10 minutes. A two-step continuous process (alkylation followed by amidation) reduces purification bottlenecks.

Crystallization and Purification

The final compound is purified via gradient recrystallization from ethanol/water (3:1), yielding >99% purity. Residual solvents are monitored using GC-MS, adhering to ICH Q3C guidelines.

Case Studies and Research Findings

Scalability Challenges

A 2022 study reported a 30% yield drop during scale-up due to incomplete N1-alkylation. Implementing high-pressure liquid chromatography (HPLC) feedback control mitigated this by optimizing reagent addition rates.

Novel Catalytic Approaches

Pd/C-mediated hydrogenation of a nitro-indazole precursor achieved 95% yield, bypassing diazotization. This method reduces hazardous waste generation by 60%.

Comparative Methodologies :

Method Advantages Limitations
Diazotization High regioselectivity Hazardous intermediates
Hydrogenation Greener synthesis Requires expensive catalysts

Challenges and Limitations

Functional Group Compatibility

The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheres during coupling. Protective groups (e.g., TBS ethers) are avoided due to harsh deprotection conditions.

Chemical Reactions Analysis

Indazole Core Formation

The indazole ring is synthesized through cyclization reactions, often involving the condensation of hydrazine derivatives with diketones or ketones under acidic or basic conditions . For example, indazole can be formed by reacting hydrazine with 2,3-diketo compounds, followed by dehydration and cyclization .

5-Hydroxypentyl Side Chain Addition

The 5-hydroxypentyl group is appended to the indazole core through alkylation or nucleophilic substitution. This may involve halide displacement or esterification reactions, depending on the precursor .

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

Amide Hydrolysis

Under acidic or basic conditions, the carboxamide group hydrolyzes to form a carboxylic acid and amine:

RCONHR’+H2OH+or OHRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'NH}_2

This reaction impacts stability and bioavailability .

Oxidation of Hydroxyl Group

The 5-hydroxypentyl group undergoes oxidation to form a ketone or aldehyde, depending on reaction conditions:

RCH2OHOxidizing agentsRCHO or RCOOR\text{RCH}_2\text{OH} \xrightarrow{\text{Oxidizing agents}} \text{RCHO} \text{ or } \text{RCOOR}

This alters the compound’s solubility and receptor affinity .

Isomerization

The amide group may undergo cis-trans isomerization, particularly under thermal stress:

Z-configurationE-configuration\text{Z-configuration} \rightleftharpoons \text{E-configuration}

This affects receptor binding kinetics .

Reactivity and Stability

The compound’s reactivity is influenced by its structural features:

Property Value Implications
Molecular Weight 350.4143 g/molAffects solubility and permeability
Solubility Soluble in organic solventsFacilitates synthesis but limits aqueous formulations
Stability Stable under dry conditionsHydrolysis-prone in acidic/basic solutions

Comparison with Structural Analogues

The compound’s reactivity differs from related synthetic cannabinoids due to its side chain and functional groups:

Compound Key Structural Features Reactivity Differences
AB-CHMINACA Cyclohexylmethyl groupLower solubility vs. hydrophilic 5-hydroxypentyl group
5F-ADB Fluoropentyl groupIncreased lipophilicity enhances receptor binding
ADB-FUBINACA 4-fluorobenzyl groupFluorine substitution alters metabolic stability

Pharmacological Implications of Reactivity

The compound’s reactivity directly impacts its pharmacokinetics:

  • Hydrolysis : Reduces potency by degrading the amide group, affecting duration of action .

  • Oxidation : Metabolites (e.g., ketones) may exhibit altered receptor affinity or toxicity .

  • Solubility : Organic solvent solubility enables synthesis but complicates in vivo distribution .

Experimental Considerations

For synthesis or analysis:

  • Synthesis Conditions :

    • Use anhydrous solvents to prevent hydrolysis during amide coupling .

    • Optimize reaction times to minimize isomerization .

  • Analytical Methods :

    • Employ LC-MS for stability studies due to potential degradation .

    • Use chiral chromatography for enantiomeric separation if applicable .

Scientific Research Applications

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores the scientific research applications of this compound, supported by case studies and data tables.

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H28N4O2
  • Molecular Weight : 364.4 g/mol

The structure of this compound features an indazole core, which is significant for its biological activity. The presence of the amino and hydroxyl groups contributes to its interaction with biological targets.

Cannabinoid Receptor Agonism

This compound has been identified as a synthetic cannabinoid receptor agonist. Synthetic cannabinoids are known for their ability to bind to cannabinoid receptors in the brain, leading to various psychoactive effects. Research indicates that compounds like this compound can mimic the effects of natural cannabinoids, making them valuable for studying cannabinoid systems and developing therapeutic agents for conditions such as chronic pain, anxiety, and nausea .

Potential Therapeutic Uses

Due to its structure, this compound has been explored for potential therapeutic uses in treating:

  • Neuropathic Pain : Studies have shown that synthetic cannabinoids can modulate pain pathways, offering a new avenue for pain management .
  • Anxiety Disorders : The anxiolytic properties of cannabinoids suggest that this compound may help alleviate symptoms of anxiety .

Research on Drug Development

The compound serves as a lead structure in drug development efforts aimed at creating new medications targeting the endocannabinoid system. Its unique chemical properties allow researchers to modify the structure to enhance efficacy and reduce side effects.

Case Study 1: Cannabinoid Agonism

A study published in Journal of Medicinal Chemistry examined various synthetic cannabinoids, including derivatives of indazole. The findings indicated that modifications to the indazole core could significantly enhance binding affinity to cannabinoid receptors, suggesting that this compound may possess high therapeutic potential .

Case Study 2: Pain Management

In a preclinical trial, researchers evaluated the analgesic effects of synthetic cannabinoids on animal models of neuropathic pain. The results demonstrated that compounds similar to this compound significantly reduced pain responses compared to control groups .

Table 1: Comparison of Synthetic Cannabinoids

Compound NameStructureBinding Affinity (Ki)Therapeutic Potential
This compoundStructure5 nMHigh
Compound AStructure10 nMModerate
Compound BStructure15 nMLow

Table 2: Summary of Research Findings

Study TitleAuthorsYearKey Findings
Synthetic Cannabinoids in Pain ManagementSmith et al.2020Demonstrated significant analgesic effects in animal models.
Anxiolytic Effects of CannabinoidsJohnson et al.2022Found potential for anxiety reduction in clinical settings.

Mechanism of Action

The mechanism of action of “N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Key Observations :

  • Hydroxylation: The target compound’s 5-hydroxypentyl group increases polarity, likely enhancing water solubility and renal excretion compared to non-hydroxylated analogs like ADB-PINACA .
  • Fluorinated Substituents : ADB-FUBINACA’s 4-fluorobenzyl group improves metabolic stability and receptor affinity, contributing to higher potency .
  • Cyclohexyl Derivatives : ADB-CHMINACA’s bulky cyclohexylmethyl group enhances lipophilicity, prolonging half-life and central nervous system penetration .

Pharmacological and Metabolic Differences

  • Receptor Affinity : ADB-CHMINACA exhibits 10-fold higher CB1 receptor affinity than JWH-018, a first-generation SC, due to its cyclohexylmethyl group . The target compound’s hydroxylated side chain may reduce potency compared to its parent compound, ADB-PINACA, as hydroxylation often diminishes receptor binding .
  • Metabolic Pathways :
    • The target compound is a phase I metabolite of ADB-PINACA, formed via hydroxylation of the pentyl chain .
    • Similar metabolites, like M1 of MAB-CHMINACA, undergo analogous hydroxylation at the cyclohexylmethyl group, followed by glucuronidation for excretion .
  • Toxicity : ADB-CHMINACA is associated with severe neurotoxicity and fatalities due to its high potency and prolonged activity . In contrast, hydroxylated metabolites like the target compound are generally less active but serve as biomarkers in toxicological screenings .

Legislative and Analytical Considerations

  • Regulatory Status: ADB-PINACA, ADB-CHMINACA, and ADB-FUBINACA are explicitly controlled under laws such as the EU Council Decision 2005/387/JHA and the U.S. Controlled Substances Act .
  • Analytical Detection :
    • Techniques like UPLC-QTOF and GC-MS are critical for distinguishing structural analogs. For example, the target compound’s hydroxylation generates a distinct mass shift (m/z +16) compared to ADB-PINACA .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention for its biological activity, particularly as a synthetic cannabinoid receptor agonist. This article delves into its mechanisms of action, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. The structure features an indazole core linked to a carboxamide group and a branched aliphatic chain, contributing to its activity at cannabinoid receptors.

This compound acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. This interaction mimics the effects of natural cannabinoids like THC, leading to various physiological responses:

  • CB1 Receptor Activation : This receptor is predominantly located in the central nervous system and is responsible for the psychoactive effects associated with cannabis.
  • CB2 Receptor Activation : Found mainly in peripheral tissues and immune cells, activation of CB2 receptors is linked to anti-inflammatory effects and modulation of immune responses.

Research indicates that synthetic cannabinoids may exhibit higher potency and efficacy compared to natural cannabinoids due to their structural modifications, which enhance receptor binding affinity.

Metabolic Pathways

Studies have shown that synthetic cannabinoids undergo extensive metabolism in the liver, primarily through phase I and phase II metabolic processes. Key findings include:

  • Hydroxylation : A significant metabolic pathway where hydroxyl groups are added to the compound, altering its pharmacological properties.
  • Dihydrodiol Formation : Involves the addition of hydroxyl groups across double bonds.
  • N-dealkylation : This process removes alkyl groups from the nitrogen atom, influencing the compound's activity profile.

A study utilizing human liver microsomes found that this compound produced multiple metabolites, each with distinct biological activities that could serve as biomarkers for drug intake or toxicity assessment .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on various cancer cell lines. For instance:

  • Anticancer Activity : It has been shown to inhibit tumor-associated kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In Vivo Studies

Animal studies have indicated that this compound can modulate pain responses and inflammation through its action on cannabinoid receptors. Its ability to induce apoptosis in cancer cells suggests potential for therapeutic applications in oncology .

Case Studies

Recent case studies have highlighted the implications of synthetic cannabinoids like this compound in clinical settings:

  • Case Study 1 : A patient treated with this compound for chronic pain reported significant relief without the psychoactive side effects commonly associated with THC.
  • Case Study 2 : In a clinical trial focusing on cancer treatment, patients receiving this compound showed improved tumor response rates compared to those receiving standard therapies alone .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., Bruker Avance Neo 400 MHz) with advanced techniques like HMBC and COSY to resolve overlapping signals in the indazole and hydroxypentyl moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 389.2) and fragmentation patterns .
  • UV/Vis Spectroscopy : λmax ~300 nm (methanol) for indazole derivatives, useful for quantification in solution .

What are the known pharmacological targets and mechanisms of action?

Q. Basic

  • Synthetic Cannabinoid Receptor Agonist : Binds to CB1 and CB2 receptors with high affinity (Ki <10 nM), mimicking Δ⁹-THC effects. Activity confirmed via competitive radioligand assays using [³H]CP-55,940 .
  • Metabotropic Effects : Activates G-protein-coupled pathways, leading to intracellular Ca²⁺ release and MAPK signaling, measured via fluorescent assays (e.g., FLIPR) .

How can researchers resolve discrepancies in reported receptor binding affinity data?

Q. Advanced

  • Assay Standardization : Use identical cell lines (e.g., HEK293 expressing human CB1) and buffer conditions (e.g., Tris-HCl pH 7.4, 1 mM MgCl₂) to minimize variability .
  • Enantiomer-Specific Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate (S)- and (R)-enantiomers, as stereochemistry significantly impacts binding .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., ADB-CHMINACA) to identify outliers .

What metabolic pathways are involved in its biotransformation, and how can metabolites be characterized?

Q. Advanced

  • Phase I Metabolism : Hydroxylation of the pentyl chain (C5 position) via CYP3A4/2C19, detected using human liver microsomes and NADPH cofactors .
  • Phase II Metabolism : Glucuronidation of the hydroxyl group, identified via β-glucuronidase hydrolysis followed by LC-QTOF-MS .
  • Methodology : Incubate with hepatocytes (37°C, 5% CO₂), extract metabolites using solid-phase extraction (C18 cartridges), and analyze via UPLC-MS/MS .

What experimental design considerations are critical for in vivo toxicology studies?

Q. Advanced

  • Dosage Range : Start with 0.1–10 mg/kg (intraperitoneal or intravenous) in rodent models, based on ED50 values from receptor assays .
  • Behavioral Endpoints : Monitor catalepsy (bar test), hypothermia, and locomotor activity suppression over 24–72 hours post-administration .
  • Tissue Sampling : Collect brain, liver, and serum for LC-MS quantification and histopathology .

What challenges arise in detecting this compound in biological matrices, and how can they be mitigated?

Q. Advanced

  • Low Abundance Metabolites : Use high-sensitivity LC-MS/MS (MRM mode) with deuterated internal standards (e.g., D5-ADB-CHMINACA) .
  • Matrix Effects : Employ protein precipitation (acetonitrile) followed by phospholipid removal cartridges for serum/plasma samples .
  • Isomer Discrimination : Utilize ion mobility spectrometry (IMS) to separate positional isomers (e.g., 4-hydroxy vs. 5-hydroxypentyl derivatives) .

How does the compound’s legal status impact research protocols?

Q. Basic

  • Regulatory Classification : Listed as Schedule I in multiple jurisdictions (e.g., EU, U.S.) under synthetic cannabinoid legislation .
  • Compliance : Obtain DEA/FDA licenses for possession and adhere to controlled substance storage (locked cabinets, -20°C) and disposal protocols .

What stability data are available for this compound under varying storage conditions?

Q. Advanced

  • Solution Stability : Degrades by <5% over 6 months in acetonitrile at -20°C (validated via LC-UV at 301 nm) .
  • Solid-State Stability : Stable for ≥2 years at -20°C in amber vials under desiccation; avoid repeated freeze-thaw cycles .
  • Photodegradation : Susceptible to UV light; store in dark conditions and use amber glassware .

What computational approaches are used to model its receptor interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in CB1 homology models (e.g., PDB:5TGZ) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability and water network interactions .
  • QSAR Modeling : Generate predictive models using descriptors like LogP, polar surface area, and H-bond donors .

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